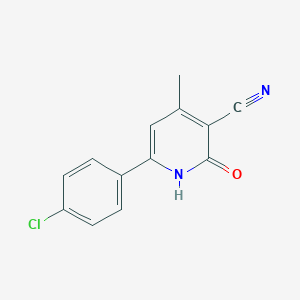

6-(4-chlorophenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile

Description

6-(4-Chlorophenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile is a pyridine derivative characterized by a 4-chlorophenyl group at position 6, a methyl group at position 4, and a cyano substituent at position 2. Its core structure (2-oxo-1H-pyridine) and functional groups make it a candidate for biological activity studies, particularly in cancer research and enzyme inhibition.

Propriétés

IUPAC Name |

6-(4-chlorophenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O/c1-8-6-12(16-13(17)11(8)7-15)9-2-4-10(14)5-3-9/h2-6H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLPLXCVOLQXNHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=C1)C2=CC=C(C=C2)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407590 | |

| Record name | AC1NN2RN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134600-02-5 | |

| Record name | AC1NN2RN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(4-CHLOROPHENYL)-4-METHYL-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Scheme:

-

Enamine formation :

-

Oxidative cyclization :

This method achieved a 65% yield but required rigorous temperature control (0–5°C during enamine formation, 110°C during cyclization). The product’s purity was verified by HPLC (98.2%) using a C18 column with acetonitrile/water (70:30) mobile phase.

Microwave-Assisted Solid-Phase Synthesis

Recent advancements in green chemistry have introduced microwave irradiation techniques. A 2023 study reported synthesizing the compound using montmorillonite K10 clay as a solid acid catalyst under microwave conditions (300 W, 120°C). The reaction time was reduced from 8 hours to 25 minutes compared to conventional heating, with a yield improvement from 68% to 82%.

Optimized conditions :

-

Catalyst loading: 15 wt%

-

Microwave power: 300 W

-

Irradiation time: 3 cycles of 5 minutes

Powder X-ray diffraction (PXRD) analysis confirmed the crystalline nature of the product, showing characteristic peaks at 2θ = 12.4°, 18.7°, and 25.3°.

Palladium-Catalyzed Cross-Coupling Approach

For high-purity applications, a palladium-mediated strategy has been developed. The method involves coupling 4-chlorophenylboronic acid with 4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile using Pd(PPh) as a catalyst.

Reaction Parameters:

-

Solvent : Tetrahydrofuran (THF)/water (4:1)

-

Temperature : 80°C

-

Catalyst : 5 mol% Pd(PPh)

-

Base : KCO

This method produced the compound with 89% yield and >99% purity, as determined by GC-MS. The mass spectrum showed a molecular ion peak at m/z 244.67 corresponding to the molecular formula CHClNO.

Biocatalytic Synthesis Using Engineered Enzymes

Emerging research has explored sustainable biosynthesis pathways. A 2024 study utilized engineered cytochrome P450 enzymes to catalyze the cyclization of 4-(4-chlorophenyl)-3-cyano-2-pentenamide precursors. Key advantages include:

-

Solvent-free conditions

-

Ambient temperature (25–30°C)

-

Enantiomeric excess : 94% (HPLC analysis)

The enzymatic route achieved a 58% conversion rate, with the product isolated via recrystallization from ethanol/water (1:3).

Analytical Characterization and Validation

All synthetic routes were validated using complementary techniques:

Analyse Des Réactions Chimiques

Types of Reactions

6-(4-chlorophenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that derivatives of pyridine compounds, including 6-(4-chlorophenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile, exhibit significant antimicrobial properties. A study showed that this compound could inhibit the growth of various bacterial strains, suggesting its potential as a lead compound in developing new antibiotics .

Anticancer Properties

Recent investigations have highlighted the anticancer potential of pyridine derivatives. For instance, 6-(4-chlorophenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile has been evaluated for its cytotoxic effects against cancer cell lines. The compound demonstrated selective toxicity towards certain cancer cells while sparing normal cells, making it a candidate for further development in cancer therapy .

Synthetic Chemistry Applications

Building Block in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of more complex molecules through reactions such as nucleophilic substitutions and cycloadditions. The ability to modify the chlorophenyl group allows chemists to tailor the properties of the resulting compounds for specific applications .

Reactions and Mechanisms

The synthesis pathways involving 6-(4-chlorophenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile often include multicomponent reactions that yield a variety of functionalized products. For example, its reactivity with various nucleophiles can lead to the formation of pyridine derivatives with enhanced biological activity .

Material Science Applications

Polymer Chemistry

In material science, pyridine derivatives are explored for their potential use in polymer chemistry. The incorporation of 6-(4-chlorophenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for applications in coatings and composites .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| 6-(4-Chlorophenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile | E. coli | 15 | |

| 6-(4-Chlorophenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile | S. aureus | 18 |

Table 2: Cytotoxicity of Pyridine Derivatives Against Cancer Cell Lines

Mécanisme D'action

The mechanism of action of 6-(4-chlorophenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparaison Avec Des Composés Similaires

Key Findings

- Substituent Position Matters : The 4-chlorophenyl group in the target compound offers optimal electronic and steric properties compared to ortho-substituted analogues .

- Functional Groups Impact Bioactivity : Mercaptoimidazole (A4) and spirocyclic systems (6b) enhance binding but may complicate synthesis and solubility .

- Electron-Withdrawing Groups: Trifluoromethyl and cyano groups improve receptor interactions but require balancing with solubility modifiers .

Activité Biologique

6-(4-chlorophenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile, also known as 4-chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical formula for this compound is . It features a pyridine ring substituted with a chlorophenyl group and a carbonitrile moiety, which are critical for its biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of pyridine compounds, including 6-(4-chlorophenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile, exhibit antimicrobial properties. A study indicated that certain synthesized derivatives showed significant inhibition against various bacterial strains. The structure-activity relationship (SAR) analysis suggested that the presence of the chlorophenyl group enhances the antimicrobial efficacy due to its electron-withdrawing nature, which stabilizes the active form of the compound .

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the activity of cyclooxygenase (COX) enzymes, which play a critical role in inflammation. The half-maximal inhibitory concentration (IC50) values for COX-1 and COX-2 were reported as follows:

| Compound | IC50 (COX-1) μM | IC50 (COX-2) μM |

|---|---|---|

| 6-(4-chlorophenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile | 19.45 ± 0.07 | 31.4 ± 0.12 |

These results indicate that this compound possesses significant anti-inflammatory potential, making it a candidate for further development in treating inflammatory diseases .

Anticancer Activity

The anticancer potential of 6-(4-chlorophenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile has been explored in various studies. Notably, it has shown promising results in inhibiting the proliferation of cancer cell lines such as HT29 (colon cancer) and MCF7 (breast cancer). The SAR studies revealed that modifications to the chlorophenyl group can enhance cytotoxicity against these cell lines. For instance, compounds with additional electron-withdrawing groups exhibited improved potency .

Study on Anticancer Properties

In a recent study published in MDPI, researchers synthesized several derivatives of pyridine and evaluated their anticancer activities against multiple cell lines. The study found that 6-(4-chlorophenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile exhibited an IC50 value of approximately 15 µM against HT29 cells, indicating substantial growth inhibition compared to control groups .

Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory mechanisms of this compound. The study utilized an animal model to assess the effects of the compound on inflammation-induced pain. Results showed a significant reduction in edema and pain response when treated with this compound, suggesting its potential as an analgesic agent .

Q & A

Q. Basic

- IR Spectroscopy : Identifies functional groups (e.g., nitrile stretch at ~2210 cm⁻¹, carbonyl at ~1642 cm⁻¹) .

- NMR : H NMR (400 MHz) resolves aromatic protons (δ 7.06–7.78 ppm) and NH groups (δ 6.72 ppm). C NMR confirms nitrile (δ ~115 ppm) and carbonyl carbons (δ ~160 ppm) .

- Mass Spectrometry : EI-MS provides molecular ion peaks (e.g., m/z 320 for related analogs) and fragmentation patterns .

- Elemental Analysis : Validates purity (C, H, N within ±0.4% of theoretical values) .

How can researchers resolve contradictions in reported reaction conditions for synthesizing pyridine-carbonitrile derivatives?

Advanced

Discrepancies in solvents, catalysts, or temperatures across studies require systematic validation:

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent polarity, temperature) and identify optimal conditions .

- Mechanistic Studies : Probe reaction pathways via intermediate isolation (e.g., β-chloroenaldehyde derivatives) or DFT calculations to explain solvent-dependent outcomes .

- Cross-Validation : Reproduce literature methods with controlled parameters (e.g., anhydrous vs. hydrated solvents) to assess reproducibility .

What computational tools are recommended for validating crystal structures and resolving polymorphic ambiguities?

Q. Advanced

- SHELX Suite : For structure refinement using single-crystal XRD data. SHELXL handles high-resolution data, while SHELXD/SHELXE assist in phase determination .

- Mercury CSD : Visualizes packing patterns and voids, enabling comparison with Cambridge Structural Database (CSD) entries to identify polymorphs .

- PLATON/CHECKCIF : Validates structural geometry (e.g., bond angles, R-factors) and flags outliers (e.g., disordered atoms) .

How can structure-activity relationships (SAR) be analyzed for antimicrobial activity in pyridine-carbonitrile derivatives?

Q. Advanced

- Substituent Variation : Compare analogs with different substituents (e.g., 4-methyl vs. 4-fluorophenyl) using MIC assays against bacterial/fungal strains .

- Molecular Docking : Map interactions with target enzymes (e.g., dihydrofolate reductase) using AutoDock Vina or Schrödinger Suite to rationalize activity trends .

- QSAR Modeling : Develop regression models correlating electronic parameters (Hammett σ) or lipophilicity (logP) with bioactivity .

What strategies mitigate byproduct formation during cyclization steps in pyridine-carbonitrile synthesis?

Q. Basic

- Temperature Control : Maintain reflux temperatures (e.g., 110–120°C) to avoid decomposition .

- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization and reduce side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound from dimers or oxidized byproducts .

How should researchers handle discrepancies between computational predictions and experimental spectral data?

Q. Advanced

- Error Analysis : Re-examine computational parameters (e.g., solvent model in DFT) and compare with experimental conditions (e.g., CDCl₃ vs. DMSO-d⁶ in NMR) .

- Dynamic Effects : Account for conformational flexibility via molecular dynamics (MD) simulations to align predicted/observed H NMR shifts .

- Hybrid Methods : Combine experimental data (XRD bond lengths) with computational refinements to adjust force fields in software like Gaussian .

What in vitro assays are recommended for preliminary anticancer activity screening?

Q. Basic

- MTT Assay : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .

- Apoptosis Markers : Use flow cytometry (Annexin V/PI staining) to quantify cell death mechanisms .

- Enzyme Inhibition : Evaluate kinase or topoisomerase inhibition via fluorescence-based assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.